



# potential drug interactions with DS-1040 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |  |
|----------------------|------------------|-----------|--|--|--|--|
| Compound Name:       | DS-1040 Tosylate |           |  |  |  |  |
| Cat. No.:            | B560596          | Get Quote |  |  |  |  |

## **DS-1040 Tosylate: Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with **DS-1040 Tosylate**.

#### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DS-1040 Tosylate** and how might this influence potential drug interactions?

A1: **DS-1040 Tosylate** is a novel, potent, and selective small-molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[1] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process of breaking down blood clots.[2][3] This mechanism suggests a potential for pharmacodynamic interactions with other drugs that affect hemostasis, such as anticoagulants and antiplatelet agents.

Q2: Are there any known clinical drug-drug interactions with **DS-1040 Tosylate**?

A2: Yes, dedicated clinical studies have evaluated the drug-drug interaction potential of **DS-1040 Tosylate** with common antiplatelet and anticoagulant medications. Co-administration of a single dose of DS-1040 with multiple doses of aspirin or clopidogrel, or a single dose of



enoxaparin, was found to be safe and well-tolerated in healthy subjects.[1] Importantly, these studies showed no significant pharmacokinetic interactions.[1]

Q3: What is known about the metabolism and elimination of DS-1040 Tosylate?

A3: Currently, detailed information on the complete metabolic profile of **DS-1040 Tosylate** is limited in publicly available literature. However, a study with an oral formulation of DS-1040 in healthy subjects found that approximately 10% of a 400 mg single dose was recovered in the urine as the intact parent drug over 72 hours.[3] This indicates that renal excretion of the unchanged drug is one elimination pathway, and that metabolism is likely a significant route of clearance. Further details regarding the specific enzymes involved in its metabolism (e.g., cytochrome P450 isoenzymes) are not yet fully characterized in the available literature.

## Troubleshooting Guides for In-Vitro and Preclinical Studies

Issue 1: Unexpected potentiation of anti-hemostatic effects when co-administering **DS-1040 Tosylate** with other agents in animal models.

- Possible Cause: Pharmacodynamic synergism. While clinical studies with aspirin, clopidogrel, and enoxaparin did not show increased bleeding risk, the combination with other anticoagulants or antiplatelet agents, especially at higher doses or in specific disease models, could lead to enhanced effects.[1]
- Troubleshooting Steps:
  - Review Dosing: Carefully review the doses of both **DS-1040 Tosylate** and the coadministered agent. Consider performing dose-response studies for each compound individually and in combination to identify a synergistic effect.
  - Assess Hemostatic Parameters: Broaden the assessment of hemostatic parameters beyond standard coagulation times. Include measures like bleeding time, platelet aggregation assays, and thromboelastography to get a more comprehensive picture of the combined effects.



 Staggered Dosing: In your experimental design, consider staggering the administration of the two agents to see if the timing of peak concentrations influences the observed effect.

Issue 2: Inconsistent results in in-vitro assays assessing the metabolic stability of **DS-1040 Tosylate**.

- Possible Cause: Use of inappropriate in-vitro systems or lack of necessary co-factors. The specific metabolic pathways of **DS-1040 Tosylate** are not yet fully elucidated.
- Troubleshooting Steps:
  - Utilize Multiple In-Vitro Systems: Test the metabolic stability of **DS-1040 Tosylate** in a variety of systems, including liver microsomes (human and relevant animal species), S9 fractions, and primary hepatocytes to account for both Phase I and Phase II metabolism.
  - Ensure Cofactor Availability: Confirm that the appropriate cofactors (e.g., NADPH for CYP450 enzymes, UDPGA for UGT enzymes) are present at optimal concentrations in your assays.
  - Chemical Inhibition and Recombinant Enzymes: Use specific chemical inhibitors of major CYP450 enzymes or recombinant human CYP enzymes to identify which isoforms are responsible for the metabolism of **DS-1040 Tosylate**.

#### **Data Presentation**

Table 1: Summary of a Clinical Drug-Drug Interaction Study with **DS-1040 Tosylate** 



| Co-<br>administered<br>Drug | DS-1040<br>Dosing | Co-<br>administered<br>Drug Dosing | Key Findings                                                                                                                                                                    | Reference |
|-----------------------------|-------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Aspirin                     | Single Dose       | Multiple Doses                     | Safe and well-tolerated. No significant changes in coagulation parameters. DS-1040 did not prolong bleeding time.                                                               | [1]       |
| Clopidogrel                 | Single Dose       | Multiple Doses                     | Safe and well-tolerated. No significant changes in coagulation parameters. DS-1040 did not prolong bleeding time.  Pharmacokinetic s of DS-1040 were not significantly altered. | [1]       |



| -          |             |             |                                                                            |     |
|------------|-------------|-------------|----------------------------------------------------------------------------|-----|
| Enoxaparin | Single Dose | Single Dose | Safe and well-tolerated. No significant changes in coagulation parameters. | [1] |
| Enoxaparin | Single Dose | Single Dose | parameters.                                                                | [1] |
|            |             |             | were not affected.                                                         |     |

### **Experimental Protocols**

Protocol 1: Assessment of **DS-1040 Tosylate**'s Effect on Cytochrome P450 (CYP) Enzyme Activity (In-Vitro)

This protocol provides a general framework for determining if **DS-1040 Tosylate** inhibits or induces major CYP enzymes.

- Objective: To evaluate the potential of **DS-1040 Tosylate** to inhibit or induce the activity of major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
- Methodology:
  - Inhibition Assay (Recombinant Human CYPs or Human Liver Microsomes):
    - Pre-incubate a range of **DS-1040 Tosylate** concentrations with the enzyme source.
    - Initiate the reaction by adding a specific, fluorescent, or LC-MS/MS-detectable probe substrate for each CYP isoform.
    - After a defined incubation period, stop the reaction and quantify the formation of the metabolite.
    - Calculate the IC50 value (the concentration of **DS-1040 Tosylate** that causes 50% inhibition of enzyme activity).



- Induction Assay (Cultured Human Hepatocytes):
  - Treat hepatocytes with various concentrations of **DS-1040 Tosylate**, a vehicle control, and known positive control inducers for 48-72 hours.
  - After treatment, measure the activity of each CYP isoform using specific probe substrates.
  - Additionally, quantify the mRNA levels of the respective CYP genes using qRT-PCR.
  - Compare the enzyme activity and mRNA levels in **DS-1040 Tosylate**-treated cells to the vehicle control to determine the induction potential.

#### **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Safety and Pharmacokinetics of DS-1040 Drug-Drug Interactions With Aspirin, Clopidogrel, and Enoxaparin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential drug interactions with DS-1040 Tosylate].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#potential-drug-interactions-with-ds-1040-tosylate]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com